Butanamide, N-(aminocarbonyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Butanamide, N-(aminocarbonyl)- involves the reaction of butanoyl chloride with glycine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Butanamide, N-(aminocarbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Butanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Butanoic acid.
Reduction: Butylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butanamide, N-(aminocarbonyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, Butanamide, N-(aminocarbonyl)- is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.
Industry: In the industrial sector, Butanamide, N-(aminocarbonyl)- is used in the production of polymers, resins, and coatings. It is also utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N-(aminocarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Methanamide (Formamide): A simpler amide with a single carbon atom.
Ethanamide (Acetamide): Contains two carbon atoms and is structurally similar but smaller.
Propanamide: Contains three carbon atoms and shares similar chemical properties.
Uniqueness: Butanamide, N-(aminocarbonyl)- is unique due to its specific structure, which includes both an amide and an aminocarbonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amides. Additionally, its solubility in both water and organic solvents makes it versatile for various applications .
Properties
IUPAC Name |
N-carbamoylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-3-4(8)7-5(6)9/h2-3H2,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMFJNLOLCXQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946312 | |
Record name | N-[Hydroxy(imino)methyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23549-53-3 | |
Record name | N-Butyryl-N-butylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(imino)methyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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